TMC 120C
CAS No.: 250231-82-4
Cat. No.: VC4774416
Molecular Formula: C15H15NO3
Molecular Weight: 257.289
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 250231-82-4 |
|---|---|
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 257.289 |
| IUPAC Name | 2-hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one |
| Standard InChI | InChI=1S/C15H15NO3/c1-8(2)15(18)14(17)11-5-4-10-6-9(3)16-7-12(10)13(11)19-15/h4-8,18H,1-3H3 |
| Standard InChI Key | CYCJFMKXQPLWCL-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=N1)C3=C(C=C2)C(=O)C(O3)(C(C)C)O |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
TMC 120C is classified as an isoquinoline alkaloid, a family of nitrogen-containing heterocyclic compounds often associated with bioactive properties. Its molecular formula corresponds to a molecular weight of 257.289 g/mol . The compound’s structure includes a fused furo[3,2-h]isoquinoline framework, distinguishing it from related alkaloids such as TMC-120A and TMC-120B through subtle substitutions at the 7- and 8-positions .
Table 1: Key Chemical Properties of TMC 120C
| Property | Value |
|---|---|
| CAS Number | 250231-82-4 |
| Molecular Formula | |
| Molecular Weight | 257.289 g/mol |
| Physical State | Powder (crystalline) |
| Storage Recommendations | -20°C (powder), -80°C (solution) |
The racemic nature of TMC 120C, as confirmed by X-ray crystallography and spectroscopic analysis, introduces complexity into its stereochemical behavior . This characteristic may influence its pharmacokinetic properties and interaction with biological targets.
Discovery and Natural Sources
Isolation from Marine Fungi
TMC 120C was first identified during the EU-funded PharmaSea project, which screened marine natural products (MNPs) for neuroactive compounds. It was isolated alongside TMC-120A and TMC-120B from the fermentation broth of Aspergillus insuetus, a fungus derived from marine sediments . The discovery utilized bioactivity-guided purification, leveraging zebrafish models to prioritize extracts with antiseizure activity.
Structural Analogues and Biosynthetic Relationships
The TMC-120 series (A, B, and C) shares a core isoquinoline structure but differs in substituents:
-
TMC-120A: Hydroxyl group at C-7.
-
TMC-120B: Methoxy group at C-7.
These structural variations correlate with differences in antiseizure efficacy, as demonstrated in comparative zebrafish assays .
Pharmacological Activities
Antiseizure Efficacy in Zebrafish
TMC 120C significantly reduced PTZ-induced seizures in larval zebrafish, a validated model for epilepsy research. At 10 µM, it decreased seizure-like locomotor activity by 42% and suppressed epileptiform brain discharges, as measured by electroencephalography (EEG) . The compound’s efficacy paralleled that of TMC-120A and TMC-120B, suggesting a shared mechanism of action.
Translation to Mammalian Models
In a mouse model of drug-resistant focal seizures, TMC 120C shortened seizure duration by 35% at a dose of 20 mg/kg. This cross-species activity highlights its potential as a broad-spectrum antiseizure agent . The exact molecular targets remain under investigation, though preliminary data implicate modulation of voltage-gated sodium channels.
Table 2: Comparative Antiseizure Activity of TMC-120 Series
| Compound | Zebrafish PTZ Model (% Reduction) | Mouse Focal Seizure Model (% Reduction) |
|---|---|---|
| TMC-120A | 48% | 40% |
| TMC-120B | 45% | 38% |
| TMC-120C | 42% | 35% |
Synthesis and Structural Elucidation
Total Synthesis Challenges
The synthesis of TMC-120B, a structural analogue, involves a 16-step process featuring a thermal electrocyclic reaction of a 1-azahexatriene system . While TMC-120C’s racemic nature complicates asymmetric synthesis, recent advances in catalytic enantioselective methods may enable efficient production.
Spectroscopic Characterization
Key techniques for structural confirmation include:
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Nuclear Magnetic Resonance (NMR): and NMR data confirmed the furo[3,2-h]isoquinoline backbone.
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X-Ray Crystallography: Resolved the racemic configuration and spatial arrangement of substituents .
Applications and Future Directions
Broader Biomedical Applications
Preliminary data suggest activity against interleukin-5 (IL-5)-mediated eosinophil survival, hinting at potential in allergic inflammation . Further investigation is warranted.
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